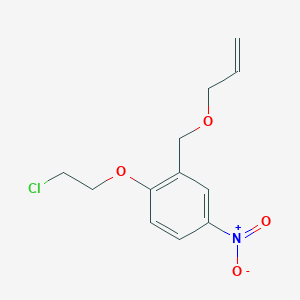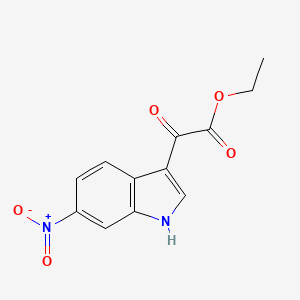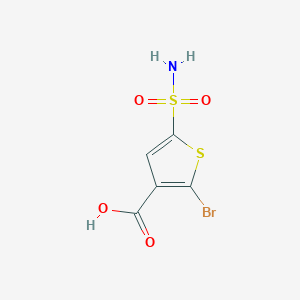
2-((Allyloxy)methyl)-1-(2-chloroethoxy)-4-nitrobenzene
Descripción general
Descripción
2-((Allyloxy)methyl)-1-(2-chloroethoxy)-4-nitrobenzene, also known as ANCMMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of 2-((Allyloxy)methyl)-1-(2-chloroethoxy)-4-nitrobenzene is not well understood, but it is believed to act as a nucleophile in various reactions. The allyloxy and chloroethoxy groups in this compound can undergo substitution reactions with various electrophiles, leading to the formation of new compounds. The nitro group in this compound can also undergo reduction reactions to form amino compounds, which have potential applications in the field of pharmaceuticals.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, studies have shown that this compound has low toxicity and is not mutagenic or carcinogenic. This compound has also been shown to have antimicrobial activity against various bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-((Allyloxy)methyl)-1-(2-chloroethoxy)-4-nitrobenzene is its ease of synthesis, which makes it a cost-effective building block for the synthesis of various compounds. This compound is also stable under a wide range of conditions, making it a versatile compound for use in various applications. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for the research and development of 2-((Allyloxy)methyl)-1-(2-chloroethoxy)-4-nitrobenzene. One potential application of this compound is in the synthesis of functionalized nanoparticles and nanocomposites for use in various fields, such as electronics, catalysis, and biomedical applications. This compound can also be used as a building block for the synthesis of new antimicrobial agents and antitumor agents. Further studies are needed to understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
In conclusion, this compound is a promising chemical compound with potential applications in various fields. Its ease of synthesis, stability, and low toxicity make it an attractive candidate for use in the synthesis of various compounds. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Aplicaciones Científicas De Investigación
2-((Allyloxy)methyl)-1-(2-chloroethoxy)-4-nitrobenzene has been extensively studied for its potential use as a building block in the synthesis of various compounds. It has been used as a precursor for the synthesis of biologically active compounds, such as antitumor agents and antimicrobial agents. This compound has also been used in the synthesis of materials with potential applications in the field of nanotechnology. The unique structure of this compound makes it an attractive candidate for the synthesis of functionalized nanoparticles and nanocomposites.
Propiedades
IUPAC Name |
1-(2-chloroethoxy)-4-nitro-2-(prop-2-enoxymethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO4/c1-2-6-17-9-10-8-11(14(15)16)3-4-12(10)18-7-5-13/h2-4,8H,1,5-7,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQGMNQQLHCLEQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCC1=C(C=CC(=C1)[N+](=O)[O-])OCCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301178768 | |
| Record name | 1-(2-Chloroethoxy)-4-nitro-2-[(2-propen-1-yloxy)methyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301178768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
937273-31-9 | |
| Record name | 1-(2-Chloroethoxy)-4-nitro-2-[(2-propen-1-yloxy)methyl]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=937273-31-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Chloroethoxy)-4-nitro-2-[(2-propen-1-yloxy)methyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301178768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![tert-Butyl 4-(6-nitro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate](/img/structure/B3394142.png)



![2-((7-Nitro-1H-benzo[d]imidazol-2-yl)thio)acetic acid](/img/structure/B3394190.png)
![6-Tert-butyl-3,4-dihydro-2H-benzo[1,4]oxazine](/img/structure/B3394205.png)



![Benzyl 4-{[(tert-butoxy)carbonyl]amino}butanoate](/img/structure/B3394217.png)